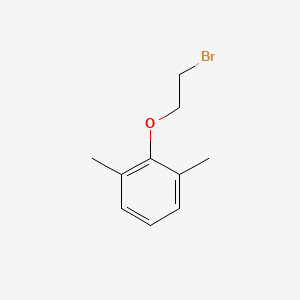

2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKAVXYLXIUCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368721 | |

| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37136-92-8 | |

| Record name | 2-(2-Bromoethoxy)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This document outlines the reaction pathway, provides a detailed experimental protocol, and presents key quantitative data.

Core Synthesis Pathway

The synthesis of this compound proceeds via the Williamson ether synthesis, an S_N2 reaction involving an alkoxide and an organohalide.[1][2] In this specific synthesis, the sodium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more reactive phenoxide.

The overall reaction is as follows:

Caption: Williamson ether synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,6-Dimethylphenol | 576-26-1 | C₈H₁₀O | 122.16 | White crystalline solid, m.p. 42-46 °C, b.p. 203 °C.[3][4] |

| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Colorless liquid, b.p. 131 °C. |

| This compound | 37136-92-8 | C₁₀H₁₃BrO | 229.11 | For research use only.[5] |

Experimental Protocol

This protocol is a generalized procedure based on the principles of Williamson ether synthesis and can be optimized for specific laboratory conditions.[6][7][8]

Materials:

-

2,6-Dimethylphenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol or Acetone (solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol in the chosen solvent (e.g., ethanol or acetone).

-

Base Addition: Add the base (e.g., sodium hydroxide or potassium carbonate) to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.[6]

-

Addition of Alkylating Agent: Slowly add an excess of 1,2-dibromoethane to the reaction mixture. Using an excess of the dibromoalkane helps to minimize the formation of the bis-ether byproduct.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 12 hours) to ensure the reaction goes to completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate.[6]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[6]

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of the target compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2,6-Dimethylphenol for synthesis 576-26-1 [sigmaaldrich.com]

- 4. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

Technical Guide: Physicochemical Properties and Synthesis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and spectral characteristics of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS No. 37136-92-8). This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It should be noted that while some data is experimentally determined, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| CAS Number | 37136-92-8 | [1] |

| Boiling Point | 123 °C at 10 Torr | [2] |

| Predicted Boiling Point | 273.5 ± 25.0 °C at 760 mmHg | Predicted |

| Predicted Density | 1.334 ± 0.06 g/cm³ | Predicted |

| Predicted Melting Point | N/A | Data not available |

| Predicted Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform, methanol) | Predicted[3] |

| Predicted LogP | 3.55 | Predicted |

| Predicted Refractive Index | 1.548 | Predicted |

Synthesis Protocol: Williamson Ether Synthesis

The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dimethylphenol to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from 1,2-dibromoethane in an Sₙ2 reaction.

Reaction Scheme

Experimental Procedure

The following is a generalized, detailed protocol for the synthesis of this compound.

Materials:

-

2,6-Dimethylphenol

-

1,2-Dibromoethane (excess)

-

Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the chosen anhydrous solvent.

-

Deprotonation: To the stirred solution, carefully add sodium hydroxide (or for a more reactive approach, sodium hydride in portions). The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the sodium 2,6-dimethylphenoxide.

-

Nucleophilic Substitution: Add an excess of 1,2-dibromoethane to the reaction mixture. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the diether byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Workflow and Logic Diagrams

The synthesis and purification process can be visualized as a logical workflow.

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (Ar-H): A multiplet in the region of δ 6.9-7.2 ppm, integrating to 3H.

-

Ethoxy Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm, integrating to 2H.

-

Bromoethyl Protons (-CH₂-Br): A triplet around δ 3.6-3.8 ppm, integrating to 2H.

-

Methyl Protons (Ar-CH₃): A singlet around δ 2.2-2.4 ppm, integrating to 6H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons (Ar-C): Peaks in the region of δ 120-160 ppm.

-

Ethoxy Carbon (-O-CH₂-): A peak around δ 68-72 ppm.

-

Bromoethyl Carbon (-CH₂-Br): A peak around δ 30-35 ppm.

-

Methyl Carbons (Ar-CH₃): A peak around δ 15-20 ppm.

IR (Infrared) Spectroscopy

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A pair of peaks of roughly equal intensity at m/z 228 and 230, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Peaks: Loss of the bromoethyl group, and other characteristic fragmentations of the aromatic ether.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical properties of this compound, along with a detailed protocol for its synthesis via the Williamson ether synthesis. The provided spectral predictions can aid in the characterization of this compound. As a versatile chemical intermediate, it holds potential for various applications in organic synthesis and drug discovery.

References

An In-depth Technical Guide to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS 37136-92-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene, CAS 37136-92-8. It details its chemical and physical properties, a plausible experimental protocol for its synthesis via Williamson ether synthesis, and its known safety information. Due to a lack of specific studies on this molecule, its potential biological significance is discussed in the context of structurally related bromoalkoxybenzene and bromophenol derivatives, which have shown promise in antioxidant and anticancer research. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Chemical and Physical Properties

This compound is an aromatic ether. Its core structure consists of a 1,3-dimethyl-benzene (m-xylene) ring substituted with a 2-bromoethoxy group at the second position. The presence of the bromine atom makes it a useful intermediate for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 37136-92-8 | N/A |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Boiling Point | 123 °C at 10 Torr | N/A |

| Appearance | Not specified (likely a liquid) | N/A |

| SMILES | CC1=C(C(=CC=C1)C)OCCBr | [1] |

| InChI | InChI=1S/C10H13BrO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7H2,1-2H3 | [1] |

| Predicted XlogP | 3.8 | [1] |

Synthesis

The most probable synthetic route for this compound is the Williamson ether synthesis.[2][3] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2] In this case, the sodium salt of 2,6-dimethylphenol (2,6-dimethylphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Synthesis Workflow

Plausible Experimental Protocol

The following protocol is adapted from a general procedure for the mono-alkylation of phenols with 1,2-dibromoethane.[4]

Materials:

-

2,6-Dimethylphenol

-

1,2-Dibromoethane

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol in a suitable solvent like acetone or DMF. Add an excess of a base, such as anhydrous potassium carbonate or sodium hydroxide, to deprotonate the phenol and form the corresponding phenoxide.[4] Stir the mixture at room temperature for approximately 10-15 minutes.

-

Addition of Alkyl Halide: To the stirred suspension, add an excess of 1,2-dibromoethane.[4] Using an excess of the dihalide helps to favor the mono-alkylation product.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 12 hours).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If acetone is used as the solvent, it can be removed under reduced pressure. Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[4]

-

Washing and Drying: Combine the organic extracts and wash them with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a suitable eluent system like a mixture of hexane and ethyl acetate to isolate the pure this compound.[4]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the dimethylbenzene ring, the methylene protons of the ethoxy group, and the methyl protons. The chemical shifts of the methylene protons adjacent to the oxygen and bromine atoms will be distinct.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the two methyl carbons, and the two methylene carbons of the ethoxy group.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (229.11 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would result in two molecular ion peaks (M and M+2) of similar abundance. Fragmentation patterns would likely involve the loss of the bromoethyl group or parts of it.[5]

Potential Biological Activity and Applications in Drug Development

Currently, there is no specific information in the scientific literature regarding the biological activity or applications of this compound in drug development. However, the biological activities of structurally related compounds, such as bromophenols and other alkoxybenzene derivatives, have been investigated, suggesting potential areas for future research.

Hypothetical Signaling Pathway of Interest

Given that some bromophenol derivatives exhibit antioxidant and anticancer properties, a hypothetical signaling pathway that could be investigated for this compound is the Nrf2 pathway, which is a key regulator of cellular antioxidant responses.[6]

References

- 1. PubChemLite - 37136-92-8 (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 2. Phenol ether - Wikipedia [en.wikipedia.org]

- 3. Williamson_ether_synthesis [chemeurope.com]

- 4. cssp.chemspider.com [cssp.chemspider.com]

- 5. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the organic compound 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this document focuses on predicted spectroscopic values and characteristic data for its constituent functional groups. The guide includes tabulated physical and predicted spectral data, generalized experimental protocols for spectroscopic analysis, and a logical workflow for the structural elucidation of similar organic compounds. This information is intended to assist researchers in the identification and characterization of this compound and related molecules.

Introduction

This compound is an organic molecule containing a 1,2,3-trisubstituted benzene ring, an ether linkage, and a primary bromoalkane. These functional groups impart specific spectroscopic signatures that can be used for its identification and structural verification. This guide synthesizes information on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Physicochemical and Predicted Properties

A summary of the known physical and predicted properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational reference for the compound.

Table 1: Physicochemical and Predicted Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrO | PubChem |

| Molecular Weight | 229.11 g/mol | PubChem |

| Predicted XlogP | 3.8 | PubChem |

| Predicted Collision Cross Section ([M+H]⁺) | 141.5 Ų | PubChem[1] |

| Boiling Point | 123°C / 10 Torr | Matrix Scientific[2] |

| CAS Number | 37136-92-8 | Santa Cruz Biotechnology[3] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on the typical spectral ranges of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Ar-H | 6.8 - 7.2 | The three aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring. |

| ¹H | -O-CH₂- | 3.5 - 4.5 | Protons on the carbon adjacent to the ether oxygen are deshielded. Expected to be a triplet. |

| ¹H | -CH₂-Br | 3.4 - 3.6 | Protons on the carbon adjacent to the bromine atom are deshielded. Expected to be a triplet. |

| ¹H | Ar-CH₃ | 2.1 - 2.5 | The two methyl groups on the aromatic ring will likely be singlets. |

| ¹³C | C -Br | 25 - 40 | The carbon atom directly bonded to bromine. |

| ¹³C | -O-C H₂- | 60 - 80 | The carbon atom adjacent to the ether oxygen. |

| ¹³C | Ar-C | 120 - 150 | Aromatic carbons typically appear in this region. The number of signals will depend on the symmetry of the substitution pattern. |

| ¹³C | Ar-C H₃ | 15 - 25 | The methyl carbons attached to the aromatic ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium |

| 1250 - 1000 | C-O stretch | Aryl-Alkyl Ether | Strong |

| 850 - 750 | C-H out-of-plane bend | 1,2,3-Trisubstituted Benzene | Strong |

| 690 - 515 | C-Br stretch | Bromoalkane | Medium to Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 228/230 | [M]⁺ | Molecular ion peak. The presence of a pair of peaks with roughly equal intensity (M and M+2) is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |

| 133 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethoxy side chain. |

| 107/109 | [CH₂CH₂Br]⁺ | Bromoethoxy fragment. |

| 105 | [C₈H₉]⁺ | Loss of the bromoethoxy group and a hydrogen atom. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared): Alternatively, and more commonly in modern laboratories, place a drop of the liquid sample directly onto the crystal of an ATR accessory.

-

Analysis: Obtain a background spectrum of the clean, empty sample holder. Then, place the prepared sample in the instrument and acquire the IR spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) inlet.

-

Ionization: Utilize electron ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of a synthesized organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and generalized analytical protocols for this compound. While direct experimental data remains scarce, the information presented herein, based on the well-established spectroscopic characteristics of its constituent functional groups, offers a valuable resource for researchers working on the synthesis, identification, and characterization of this and structurally related molecules. The provided workflow for spectroscopic analysis serves as a general guideline for the structural elucidation of novel organic compounds.

References

In-depth Technical Guide: 1H NMR Spectrum of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene. Due to the absence of a publicly available, experimentally verified 1H NMR spectrum for this specific compound in the searched literature, this guide will present a predicted spectrum based on established principles of NMR spectroscopy. The predicted data is crucial for the identification and structural elucidation of this compound in a laboratory setting.

Predicted 1H NMR Spectral Data

The chemical structure of this compound is characterized by a 1,2,3-trisubstituted benzene ring, featuring two methyl groups and a bromo-ethoxy group. The expected 1H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons.

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These predictions are based on analogous structures and established chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (2H) | 6.9 - 7.2 | Multiplet | - | 2H |

| Aromatic-H (1H) | 6.8 - 7.1 | Triplet | ~7-8 | 1H |

| O-CH2- (2H) | ~4.2 | Triplet | ~6-7 | 2H |

| Br-CH2- (2H) | ~3.6 | Triplet | ~6-7 | 2H |

| Ar-CH3 (6H) | ~2.3 | Singlet | - | 6H |

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). Chloroform-d (CDCl3) is a common choice for similar compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' sequence on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be necessary for dilute samples to improve the signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 1H NMR spectroscopy.

Caption: Workflow for 1H NMR analysis.

Reactivity of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-(2-bromo-ethoxy)-1,3-dimethyl-benzene with a range of nucleophiles. The presence of a primary alkyl bromide linked to a sterically hindered aromatic ring via an ether bond dictates its reactivity, primarily through nucleophilic substitution and intramolecular cyclization pathways. This document details the expected reactions with oxygen, nitrogen, sulfur, and carbon nucleophiles, supported by generalized experimental protocols, data summaries, and mechanistic diagrams.

Core Reactivity Principles

The key reactive site in this compound is the primary carbon atom attached to the bromine. This makes it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide ion. The rate and efficiency of these reactions are influenced by the strength of the nucleophile, reaction temperature, and the choice of solvent. For instance, polar aprotic solvents like DMSO or DMF are known to accelerate SN2 reactions. In cases where the nucleophile is part of a substituent on the benzene ring, intramolecular cyclization can be a competing and often favored pathway.

Reactions with Oxygen Nucleophiles: Williamson Ether Synthesis

A classic application for a primary alkyl halide like this compound is the Williamson ether synthesis. This reaction involves the formation of a new ether linkage by reacting the alkyl halide with an alkoxide or a phenoxide. The reaction proceeds via an SN2 mechanism.[1]

Data Summary

| Nucleophile (Example) | Product | Solvent | Base | Temperature (°C) | Yield (%) |

| Sodium phenoxide | 1,3-Dimethyl-2-(2-phenoxyethoxy)benzene | DMF | N/A | 80-100 | >90 (Est.) |

| Sodium ethoxide | 1-(2-Ethoxyethoxy)-2,6-dimethylbenzene | Ethanol | N/A | Reflux | >85 (Est.) |

| 4-Methoxyphenol | 1-(4-Methoxyphenoxy)-2-(2,6-dimethylphenoxy)ethane | Acetone | K₂CO₃ | Reflux | >90 (Est.) |

Note: The yields are estimated based on typical Williamson ether syntheses with primary alkyl bromides.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(2-phenoxyethoxy)benzene

-

Preparation of the Nucleophile : In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Alkoxide Formation : Add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

-

Nucleophilic Substitution : To the solution of sodium phenoxide, add this compound (1.0 equivalent) dropwise.

-

Reaction Condition : Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualization: Williamson Ether Synthesis Pathway

Caption: General pathway for the Williamson ether synthesis.

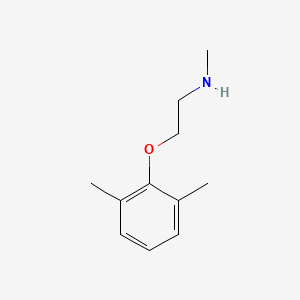

Reactions with Nitrogen Nucleophiles and Intramolecular Cyclization

The reaction with nitrogen nucleophiles can lead to the formation of amines. A particularly interesting reaction occurs if the nucleophile is an amino group attached to the ortho position of the phenoxy group, which can lead to intramolecular cyclization to form a benzoxazine ring system. For instance, the synthesis of 2,4-dimethyl-2,3-dihydro-1,4-benzoxazine can be envisioned from an appropriate precursor derived from this compound.

Data Summary

| Nucleophile (Example) | Intermediate Product | Cyclized Product | Solvent | Base | Temperature (°C) | Yield (%) |

| Ammonia | 2-(2-Aminoethoxy)-1,3-dimethylbenzene | - | Ethanol | N/A | 100 | Moderate (Est.) |

| Methylamine | 2-(2-(Methylamino)ethoxy)-1,3-dimethylbenzene | 4-Methyl-2,3-dihydro-1,4-benzoxazine (from a related precursor) | DMF | K₂CO₃ | 120 | Good (Est.) |

Note: Yields are estimated based on analogous intramolecular cyclization reactions.

Experimental Protocol: Intramolecular Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine (Illustrative)

This protocol describes the cyclization of a precursor, which would be synthesized from this compound.

-

Precursor Synthesis : Synthesize N-methyl-2-(2,6-dimethylphenoxy)ethan-1-amine by reacting this compound with an excess of methylamine.

-

Cyclization Setup : In a round-bottom flask, dissolve the precursor amine (1.0 equivalent) in a high-boiling polar aprotic solvent like DMF.

-

Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Condition : Heat the mixture to reflux (around 120-150 °C) and monitor the reaction by TLC.

-

Work-up : Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualization: Intramolecular Cyclization to a Benzoxazine Derivative

Caption: Pathway for the synthesis of a benzoxazine derivative.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, being generally soft and highly nucleophilic, react readily with primary alkyl halides. Thiols, in the presence of a base, will form thioethers. Thiourea can also be used as a sulfur nucleophile.

Data Summary

| Nucleophile (Example) | Product | Solvent | Base | Temperature (°C) | Yield (%) |

| Sodium thiophenoxide | 1,3-Dimethyl-2-(2-(phenylthio)ethoxy)benzene | Ethanol | N/A | Reflux | High (Est.) |

| Potassium thioacetate | S-(2-(2,6-Dimethylphenoxy)ethyl) ethanethioate | Acetone | N/A | Reflux | High (Est.) |

| Thiourea | 2-(2-(2,6-Dimethylphenoxy)ethyl)isothiouronium bromide | Ethanol | N/A | Reflux | Good (Est.) |

Note: Yields are estimated based on typical reactions of primary alkyl bromides with sulfur nucleophiles.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(2-(phenylthio)ethoxy)benzene

-

Nucleophile Preparation : Thiophenol (1.0 equivalent) is dissolved in ethanol, and sodium ethoxide (1.0 equivalent) is added to generate the sodium thiophenoxide in situ.

-

Substrate Addition : this compound (1.0 equivalent) is added to the solution of the nucleophile.

-

Reaction Condition : The reaction mixture is heated to reflux and monitored by TLC.

-

Work-up : After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ether.

-

Purification : The organic extracts are washed with water, dried over magnesium sulfate, and concentrated. The product is purified by distillation or chromatography.

Visualization: Reaction with a Sulfur Nucleophile

Caption: General reaction with a sulfur nucleophile.

Reactions with Carbon Nucleophiles: Malonic Ester Synthesis

The substrate can serve as an alkylating agent for carbanions, such as the enolate derived from diethyl malonate. This is a powerful C-C bond-forming reaction.[2]

Data Summary

| Nucleophile (Example) | Product | Solvent | Base | Temperature (°C) | Yield (%) |

| Diethyl malonate | Diethyl 2-(2-(2,6-dimethylphenoxy)ethyl)malonate | Ethanol | NaOEt | Reflux | Good (Est.) |

| Ethyl acetoacetate | Ethyl 2-(2-(2,6-dimethylphenoxy)ethyl)-3-oxobutanoate | Ethanol | NaOEt | Reflux | Good (Est.) |

Note: Yields are estimated based on standard malonic ester synthesis procedures.

Experimental Protocol: Synthesis of Diethyl 2-(2-(2,6-dimethylphenoxy)ethyl)malonate

-

Enolate Formation : In a flask equipped with a reflux condenser, sodium metal (1.0 equivalent) is dissolved in absolute ethanol to form sodium ethoxide.

-

Addition of Malonic Ester : Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution.[2]

-

Alkylation : this compound (1.0 equivalent) is then added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

-

Work-up : The ethanol is removed by distillation. The residue is cooled, and water is added. The mixture is then extracted with ether.

-

Purification : The ethereal layer is washed with water, dried, and the solvent is evaporated. The resulting product can be purified by vacuum distillation.

Visualization: Malonic Ester Synthesis Workflow

Caption: Workflow for the malonic ester synthesis.

Conclusion

This compound is a versatile substrate for a variety of nucleophilic substitution reactions. Its primary alkyl bromide moiety readily undergoes SN2 displacement with a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles. Furthermore, its structure allows for the potential of intramolecular cyclization reactions to form heterocyclic systems of interest in medicinal chemistry. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve a diverse array of chemical transformations, making it a valuable building block in organic synthesis.

References

Technical Guide: Stability and Storage of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene (CAS No. 37136-92-8). Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally analogous compounds and established principles of chemical handling to provide best-practice recommendations.

Compound Overview

-

Chemical Name: this compound

-

CAS Number: 37136-92-8

-

Molecular Formula: C₁₀H₁₃BrO

-

Molecular Weight: 229.11 g/mol

-

General Classification: Aromatic ether, Bromoalkane. Identified as an irritant by suppliers.

Stability Profile

Potential degradation pathways for this class of compounds may involve:

-

Hydrolysis: Cleavage of the ether linkage, particularly in the presence of strong acids or bases, although this is generally less facile for aryl ethers compared to alkyl ethers.

-

Nucleophilic Substitution: The bromo- group on the ethoxy chain is susceptible to substitution by nucleophiles.

-

Oxidation: While the aromatic ring is generally stable, the benzylic positions and the ether linkage could be susceptible to oxidation under harsh conditions.

Key factors that can adversely affect the stability of this compound include exposure to heat, moisture, and strong oxidizing agents[1].

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are compiled from safety data for analogous compounds and general laboratory best practices.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | Store in a cool, dry place. | Minimizes the rate of potential decomposition reactions. Avoidance of excessive heat is critical. |

| Atmosphere | Store in a well-ventilated area[1]. | Prevents the accumulation of potentially harmful vapors. |

| Container | Keep container tightly closed and upright[1]. | Protects the compound from atmospheric moisture and contamination. |

| Light Exposure | Store in a light-resistant container (e.g., amber glass). | Although not explicitly documented, aromatic compounds can be sensitive to light. Protection from UV and visible light is a prudent measure. |

| Incompatibilities | Avoid strong oxidizing agents, heat, sparks, and open flames[1]. | To prevent potentially vigorous or hazardous reactions. |

Experimental Protocols: Stability Assessment

For researchers requiring documented stability data, the following general protocol outlines a systematic approach to evaluating the stability of this compound.

Objective: To assess the stability of the compound under various stress conditions to determine its shelf-life and identify potential degradation products.

Methodology:

-

Initial Characterization (t=0):

-

Obtain a high-purity sample of this compound.

-

Perform a complete analytical characterization, including purity assessment by a stability-indicating method (e.g., HPLC or GC), and structural confirmation (e.g., NMR, MS). This serves as the baseline reference.

-

-

Sample Preparation:

-

Aliquot the compound into multiple vials suitable for the intended storage conditions.

-

If studying stability in solution, use a high-purity, inert solvent and prepare solutions at a known concentration.

-

-

Forced Degradation Studies:

-

Expose samples to a range of accelerated stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Hydrolytic Stress: Acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH) at room and elevated temperatures.

-

Oxidative Stress: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Photostability: Exposure to a controlled light source according to ICH Q1B guidelines.

-

-

-

Long-Term Stability Study:

-

Store samples under the recommended storage conditions for an extended period (e.g., 12, 24, 36 months).

-

-

Analysis at Time Points:

-

At predetermined intervals (e.g., 1, 3, 6, 12 months for long-term studies; shorter intervals for forced degradation), withdraw samples.

-

Analyze the samples using the established stability-indicating method to determine the remaining concentration of the parent compound and to detect, quantify, and identify any degradation products.

-

Logical Workflow for Storage and Handling

The following diagram outlines the recommended workflow for the safe receipt, storage, and handling of this compound in a laboratory setting.

Caption: Recommended workflow for the safe receipt, storage, and handling of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dimethylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the precursor molecule, 2-(1,3-dimethylphenoxy)ethanol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the necessary reagents, a detailed experimental protocol, safety considerations, and methods for purification and characterization. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

2-(1,3-Dimethylphenoxy)ethanol is an aromatic ether that holds potential as a precursor or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a substituted aromatic ring linked to an ethanol moiety via an ether bond, provides a versatile scaffold for further chemical modification. The reliable and efficient synthesis of this precursor is therefore of significant interest to the scientific community.

The most common and effective method for preparing such aryl ethyl ethers is the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide, in this case, 2-chloroethanol.[1][3] This guide will provide a detailed, step-by-step protocol for this synthesis, along with crucial safety and handling information for all chemicals involved.

Reaction Scheme & Mechanism

The synthesis of 2-(1,3-dimethylphenoxy)ethanol is achieved through the Williamson ether synthesis. The overall reaction is depicted below:

Scheme 1: Synthesis of 2-(1,3-dimethylphenoxy)ethanol

The mechanism involves two key steps:

-

Deprotonation: The acidic proton of the hydroxyl group of 3,5-dimethylphenol is abstracted by a strong base, typically sodium hydroxide, to form the highly nucleophilic sodium 3,5-dimethylphenoxide.

-

Nucleophilic Substitution (SN2): The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol in a backside attack, displacing the chloride leaving group. This concerted step results in the formation of the ether linkage.[1]

Materials and Reagents

The following table summarizes the key physical and chemical properties of the necessary reagents. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Key Hazards |

| 3,5-Dimethylphenol | C₈H₁₀O | 122.17 | 222 | 61-64 | ~1.0 | Toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[4][5][6][7][8][9] |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 129 | -89 | 1.201 | Flammable liquid and vapor, fatal if swallowed, in contact with skin, or if inhaled.[1][10][11][12][13][14][15][16][17][18] |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | 318 | 2.13 | Causes severe skin burns and eye damage.[19][20][21][22][23][24][25][26] |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | -116.3 | 0.713 | Extremely flammable liquid and vapor, harmful if swallowed, may cause drowsiness or dizziness.[2][3] |

Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis involving substituted phenols.

4.1. Formation of Sodium 3,5-dimethylphenoxide

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 12.22 g (0.1 mol) of 3,5-dimethylphenol and 100 mL of a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[1]

-

Stir the mixture at room temperature until the 3,5-dimethylphenol has completely dissolved.

-

Carefully add 4.4 g (0.11 mol) of solid sodium hydroxide pellets to the solution. A slight exotherm may be observed.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

4.2. Williamson Ether Synthesis

-

Slowly add 8.86 g (0.11 mol) of 2-chloroethanol to the reaction mixture via the dropping funnel over a period of 30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

4.3. Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel containing 200 mL of deionized water.

-

Extract the aqueous layer with 3 x 75 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 2 x 100 mL of 5% aqueous sodium hydroxide solution to remove any unreacted 3,5-dimethylphenol.

-

Wash the organic layer with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 2-(1,3-dimethylphenoxy)ethanol.

Expected Results and Characterization

Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methyl protons on the aromatic ring, and the two methylene groups of the ethanol moiety.

-

¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: An IR spectrum should display a broad O-H stretch for the hydroxyl group, C-O-C stretching for the ether linkage, and C-H stretches for the aromatic and aliphatic components.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents.

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

3,5-Dimethylphenol: Is toxic and corrosive. Avoid skin and eye contact.[4][5]

-

2-Chloroethanol: Is highly toxic and flammable. Avoid inhalation, ingestion, and skin contact.[1][10][11][12][13][14][15][16][17][18]

-

Sodium Hydroxide: Is highly corrosive and can cause severe burns. Handle with care.[19][20][21][22][23][24][25][26]

-

Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity.[2][3]

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and outcomes in the Williamson ether synthesis of 2-(1,3-dimethylphenoxy)ethanol.

Caption: Logical flow of reactants to products in the synthesis.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 2-(1,3-dimethylphenoxy)ethanol via the Williamson ether synthesis. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this valuable precursor for further applications in drug discovery and development. The provided diagrams and tables serve to enhance the clarity and usability of this guide for its intended scientific audience.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. acs.org [acs.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-(2,3-Dimethylphenyl)ethanol | C10H14O | CID 33941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aryl ethyl ethers prepared by ethylation using diethyl carbonate | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. 2-(3,4-二甲氧苯基)乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-(2,5-Dimethylphenoxy)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. orgchemres.org [orgchemres.org]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- [webbook.nist.gov]

- 19. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 20. The Williamson Ether Synthesis [cs.gordon.edu]

- 21. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]

- 22. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- [webbook.nist.gov]

- 26. Ethanol, 2-(1-methylethoxy)- [webbook.nist.gov]

Commercial suppliers of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

An In-depth Technical Guide to 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene: Synthesis, Properties, and Applications in Drug Discovery

For researchers, scientists, and drug development professionals, this compound is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 37136-92-8 | [1] |

| Molecular Formula | C₁₀H₁₃BrO | [1] |

| Molecular Weight | 229.11 g/mol | [1] |

| Boiling Point | 123°C at 10 Torr | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenol with a haloalkane in the presence of a base.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol:

A general procedure for the synthesis of aryl ethers via Williamson synthesis is as follows. Note that optimization of reaction conditions (e.g., temperature, reaction time) may be necessary to achieve high yields for this specific transformation.

Materials:

-

2,6-dimethylphenol

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate or sodium hydroxide).

-

Add 1,2-dibromoethane to the reaction mixture. The use of an excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated product over the bis-ether.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by standard spectroscopic methods.

| Spectroscopy | Predicted/Typical Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the ethoxy group, and the methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the ethoxy group, and the methyl carbons. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

Application in Drug Discovery: A Building Block for PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[3] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] this compound is a valuable building block for the synthesis of PROTAC linkers.

The bromoethyl group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand, while the dimethyl-substituted phenyl ring can provide rigidity and desirable physicochemical properties to the linker. The ether linkage is a common and stable motif in PROTAC linkers.

Caption: General structure of a PROTAC and the role of building blocks in linker synthesis.

The synthesis of a PROTAC using this compound as a linker component would typically involve a multi-step sequence. For instance, the bromine atom can be displaced by a nucleophile on the target protein ligand, followed by modification of the other end of the linker for attachment to the E3 ligase ligand.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. A selection of these suppliers is listed below.

| Supplier |

| Matrix Scientific |

| Santa Cruz Biotechnology |

| P&S Chemicals |

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery, particularly in the design and synthesis of PROTACs. Its straightforward synthesis via Williamson etherification and the reactive handle provided by the bromoethyl group make it an attractive building block for the construction of complex molecules aimed at targeted protein degradation. Further exploration of its utility in various linker architectures will likely contribute to the advancement of this exciting therapeutic modality.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 3. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-bromoethyl aryl ethers

The information is sufficient to create the tables, experimental protocols, and safety workflows as requested. I have quantitative data for physical properties and GHS hazard statements. I also have detailed procedural steps for safe handling, emergency response, and a representative synthesis. I can now proceed to structure this information into the required format. I do not need further search actions at this stage.

An In-depth Technical Guide to the Safety and Handling of 2-Bromoethyl Aryl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl aryl ethers are a class of organic compounds characterized by an aryl group and a 2-bromoethyl group linked by an ether bond. This structure makes them valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the reactivity of the bromoethyl moiety, which allows for the introduction of the aryloxyethyl group into larger molecules through nucleophilic substitution reactions. Despite their utility, the handling of these compounds requires a thorough understanding of their potential hazards, which include irritation, toxicity, and reactivity. This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for researchers working with 2-bromoethyl aryl ethers.

Hazard Identification and Classification

2-Bromoethyl aryl ethers are classified as hazardous substances. The primary hazards include skin, eye, and respiratory irritation.[2][3] Some compounds in this class are also flammable or combustible liquids and may be harmful if swallowed.[4][5] Many are also lachrymators, substances that cause tearing.[6][7] It is crucial to consult the specific Safety Data Sheet (SDS) for any particular 2-bromoethyl aryl ether before use.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.[8] Below is a summary of common classifications for representative compounds.

| Compound | GHS Pictograms | Hazard Statements | Signal Word |

| 2-Phenoxyethyl bromide | GHS07 | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][5] | Warning |

| 2-Bromoethyl ethyl ether | GHS02, GHS07 | H225: Highly flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9] | Danger |

| Bis(2-bromoethyl) ether | GHS05, GHS07 | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[10] | Danger |

Physicochemical and Toxicological Data

Quantitative data is essential for a comprehensive risk assessment. The following table summarizes key physical, chemical, and (where available) toxicological properties for common 2-bromoethyl ethers.

| Property | 2-Phenoxyethyl bromide | 2-Bromoethyl ethyl ether | (2-Bromoethyl)benzene |

| CAS Number | 589-10-6[5] | 592-55-2[6] | 103-63-9[11] |

| Molecular Formula | C₈H₉BrO[5] | C₄H₉BrO[9] | C₈H₉Br[11] |

| Molecular Weight | 201.06 g/mol | 153.02 g/mol [9] | 185.06 g/mol [11] |

| Appearance | Colorless Liquid[5] | Colorless Liquid[9] | Clear Colorless to Light Yellow Liquid |

| Boiling Point | 144 °C @ 40 mmHg[3] | 125-127 °C | 210-212 °C |

| Melting Point | 33.5 - 34 °C[3] | N/A | -56 °C |

| Flash Point | 65 °C / 149 °F | 34 °C / 93.2 °F | 85 °C / 185 °F |

| Toxicity | Toxicological properties have not been fully investigated.[3] Harmful if swallowed.[7] | May cause toxic effects if inhaled or absorbed through skin.[9][12] | Harmful if swallowed.[7] |

Safe Handling and Storage

Due to the identified hazards, strict safety protocols must be followed when handling and storing 2-bromoethyl aryl ethers.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.[13][14]

-

Engineering Controls : Always handle 2-bromoethyl aryl ethers in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of vapors.[15][16] Use explosion-proof ventilation and electrical equipment for highly flammable ethers.[4]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[15][16]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][15] Ensure gloves are inspected before use and changed periodically.

-

Respiratory Protection : If working outside a fume hood or if vapor concentrations are high, a NIOSH-approved respirator with appropriate cartridges is necessary.[16]

-

Caption: General workflow for safely handling 2-bromoethyl aryl ethers.

Storage Requirements

Proper storage is critical to maintain chemical stability and prevent accidents.

-

Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][17]

-

Keep containers tightly closed to prevent moisture contamination and evaporation.[15][17]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.[12][15]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative 2-bromoethyl aryl ether and procedures for managing spills.

Synthesis Protocol: Williamson Ether Synthesis of 2-Phenoxyethyl bromide

The Williamson ether synthesis is a common and reliable method for preparing ethers.[18] This protocol is adapted from general procedures for SN2 reactions involving phenoxides and alkyl halides.

Reagents and Equipment:

-

Phenol

-

1,2-Dibromoethane (excess)

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup : Assemble the reflux apparatus in a chemical fume hood.

-

Reaction Mixture : To the round-bottom flask, add the solvent, phenol, phase-transfer catalyst, and an aqueous solution of sodium hydroxide.

-

Addition of Alkyl Halide : While stirring vigorously, add a stoichiometric excess of 1,2-dibromoethane to the mixture.

-

Reflux : Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Work-up : Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with water to remove the base and catalyst. Wash with a dilute NaOH solution to remove any unreacted phenol, followed by a final wash with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification : Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-phenoxyethyl bromide.

Caption: Workflow for the synthesis of 2-phenoxyethyl bromide.

Emergency and Spill Procedures

Prompt and correct response to a spill is crucial to mitigate hazards.[19]

Minor Spill (in a fume hood):

-

Alert : Alert personnel in the immediate area.

-

Contain : Absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[4]

-

Neutralize/Collect : Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[4]

-

Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose : Dispose of the waste container according to institutional and local regulations.[17]

Major Spill (outside a fume hood) or Personal Exposure:

-

Evacuate : Immediately evacuate the area and alert others.[20] If a fire hazard exists, remove all ignition sources.[17]

-

Isolate : Close the doors to the laboratory to contain the vapors.

-

Seek Help : Contact your institution's emergency response team (e.g., EH&S) and report the incident.[19]

-

Personal Decontamination :

-

Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][21] Seek medical attention.[6]

-

Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[6][21] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

-

Reactivity and Hazardous Decomposition

Understanding the reactivity of 2-bromoethyl aryl ethers is key to preventing hazardous situations.

-

Reactivity : As ethers, they can form salts with strong acids.[12] They are generally inert but can react violently with strong oxidizing agents.[12] The C-Br bond is susceptible to nucleophilic attack, which is the basis of their synthetic utility. They are also alkylating agents, a class of compounds that requires careful handling due to potential health risks.[13]

-

Conditions to Avoid : Avoid heat, flames, sparks, and static discharge.[6]

-

Hazardous Decomposition Products : Upon combustion or thermal decomposition, these compounds may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[4][17]

Conclusion

2-Bromoethyl aryl ethers are important chemical building blocks, but they pose significant health and safety risks that demand respect and careful management. Adherence to the guidelines outlined in this document—including thorough risk assessment, consistent use of engineering controls and PPE, and strict adherence to safe handling and emergency protocols—is paramount for the protection of all laboratory personnel. Always prioritize safety by consulting the specific SDS before beginning any new experimental work.

References

- 1. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 2. 2-Phenoxyethyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromoethyl ether - Wikipedia [en.wikipedia.org]

- 11. (2-Bromoethyl)benzene | CAS 103-63-9 | LGC Standards [lgcstandards.com]

- 12. 2-Bromoethyl ethyl ether | 592-55-2 [chemicalbook.com]

- 13. www3.paho.org [www3.paho.org]

- 14. thesafetygeek.com [thesafetygeek.com]

- 15. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 16. nbinno.com [nbinno.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. pogo.ca [pogo.ca]

- 20. gov.uk [gov.uk]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for O-alkylation using 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of ether linkages. These linkages are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of an alkoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document provides detailed application notes and a generalized experimental protocol for the use of 2-(2-Bromo-ethoxy)-1,3-dimethyl-benzene as an O-alkylating agent for phenolic substrates. This reagent allows for the introduction of a 2-(2,6-dimethylphenoxy)ethyl moiety onto a phenolic hydroxyl group. The Williamson ether synthesis is the most common and effective method for this transformation, involving the reaction of a phenoxide ion with the alkyl bromide.[1][2]

Principle of the Reaction

The O-alkylation of phenols with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[1][3] The reaction involves two key steps:

-

Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide ion. The choice of base is critical and depends on the acidity of the specific phenol being used. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[3]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom. This attack leads to the displacement of the bromide leaving group and the formation of the desired aryl ether.[4]

Applications in Research and Drug Development

The 2-(2,6-dimethylphenoxy)ethyl moiety introduced by this reagent can be of significant interest in medicinal chemistry and materials science.

-

Medicinal Chemistry: The incorporation of this group can influence a drug candidate's interaction with biological targets. The dimethyl-substituted phenyl ring can engage in hydrophobic or van der Waals interactions within a receptor binding pocket, potentially enhancing potency or selectivity. The ether linkage provides a degree of conformational flexibility.

-